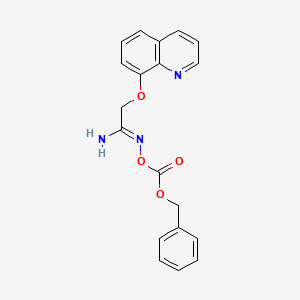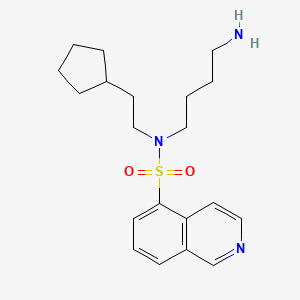![molecular formula C9H7NO5 B12886846 2-(Carboxy(hydroxy)methyl)-4-hydroxybenzo[d]oxazole](/img/structure/B12886846.png)
2-(Carboxy(hydroxy)methyl)-4-hydroxybenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Carboxy(hydroxy)methyl)-4-hydroxybenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-4-hydroxybenzo[d]oxazole typically involves the reaction of 2-aminophenol with aldehydes or ketones in the presence of a base and an oxidizing agent. For instance, the reaction between 2-aminophenol and an aldehyde in a solvent like methyl cyanide or DMSO, using potassium carbonate as a base and tert-butyl hydroperoxide as an oxidant, can yield the desired oxazole derivative . The reaction is often carried out under argon atmosphere with blue LED light for 24 hours, resulting in yields ranging from 58% to 92% .
Industrial Production Methods
Industrial production methods for oxazole derivatives often involve continuous flow synthesis techniques. These methods offer advantages such as improved safety profiles, higher yields, and reduced reaction times. For example, the use of Deoxo-Fluor® reagent in a flow reactor can efficiently convert β-hydroxy amides to oxazolines, which can then be oxidized to oxazoles using manganese dioxide .
Análisis De Reacciones Químicas
Types of Reactions
2-(Carboxy(hydroxy)methyl)-4-hydroxybenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized using agents like potassium permanganate, chromic acid, or ozone.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and oxygen in the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, ozone.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological and chemical properties depending on the substituents introduced.
Aplicaciones Científicas De Investigación
2-(Carboxy(hydroxy)methyl)-4-hydroxybenzo[d]oxazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-4-hydroxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other proteins. For example, the electron density from the aryl amine can be delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
Oxazole: A simpler structure with one nitrogen and one oxygen atom in a five-membered ring.
Isoxazole: Similar to oxazole but with the nitrogen and oxygen atoms in different positions.
Thiazole: Contains a sulfur atom instead of an oxygen atom in the five-membered ring.
Uniqueness
2-(Carboxy(hydroxy)methyl)-4-hydroxybenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxy(hydroxy)methyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H7NO5 |
|---|---|
Peso molecular |
209.16 g/mol |
Nombre IUPAC |
2-hydroxy-2-(4-hydroxy-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C9H7NO5/c11-4-2-1-3-5-6(4)10-8(15-5)7(12)9(13)14/h1-3,7,11-12H,(H,13,14) |
Clave InChI |
NOWGAJJHULNOMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(=N2)C(C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethoxy)benzo[d]oxazole-7-acetonitrile](/img/structure/B12886783.png)
![2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde](/img/structure/B12886786.png)



![1,3-Diphenyl-1,2-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B12886813.png)


![2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonamide](/img/structure/B12886823.png)





